2-Hydroxy-2-methyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one
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Overview
Description
2-Hydroxy-2-methyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one is a complex organic compound that belongs to the class of furobenzopyrans This compound is characterized by its unique fused ring structure, which includes a furan ring and a benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one can be achieved through a multi-step process. One efficient method involves the solvent-free condensation of aromatic aldehydes, 4-hydroxycoumarin, and in situ generated phenacyl pyridinium bromide over SiO2 nanoparticles as a non-metal oxide catalyst . This protocol is environmentally favorable as it does not require organic solvents and is rapid, yielding high amounts of the desired product with low catalyst loading .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of solid nano-catalysts like SiO2 nanoparticles in a solvent-free environment suggests a scalable and environmentally friendly approach that could be adapted for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-methyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
2-Hydroxy-2-methyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Hydroxy-2-methyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furobenzopyrans and related heterocyclic compounds such as:
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-
Uniqueness
What sets 2-Hydroxy-2-methyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one apart is its unique fused ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89266-72-8 |
---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
2-hydroxy-2-methyl-3H-furo[3,2-c]chromen-4-one |
InChI |
InChI=1S/C12H10O4/c1-12(14)6-8-10(16-12)7-4-2-3-5-9(7)15-11(8)13/h2-5,14H,6H2,1H3 |
InChI Key |
OSPUWTVGLFWWEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
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